molecular formula C8H5F2N B1343729 4,5-difluoro-1H-indole CAS No. 247564-63-2

4,5-difluoro-1H-indole

Cat. No.: B1343729
CAS No.: 247564-63-2
M. Wt: 153.13 g/mol
InChI Key: JKIMQGBSJJPZOI-UHFFFAOYSA-N
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Description

4,5-difluoro-1H-indole is a compound with the molecular formula C8H5F2N . It is a derivative of indole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry place, preferably under -20°C . .

Scientific Research Applications

Synthesis and Molecular Studies

4,5-Difluoro-1H-indole derivatives have been synthesized and characterized for their potential applications in various fields. These compounds are often used for their antimicrobial properties, demonstrated through molecular docking studies, which compare experimental results with computational predictions (Rajaraman et al., 2017). The synthesis techniques involve palladium-catalyzed reactions, highlighting the role of substituted indole nuclei in producing biologically active compounds across a spectrum of applications, from pharmaceuticals to agrochemicals (Cacchi & Fabrizi, 2005).

Crystal Structure and Chemical Analysis

The crystal structure of novel indole derivatives, including those with difluoro substitutions, have been elucidated through X-ray structure analysis. These studies provide insights into the molecular geometry, stability, and potential reactivity sites, which are crucial for designing materials with desired properties (Sharma et al., 2016). Furthermore, the synthesis and structural analysis of various indole derivatives have been conducted to explore their applications in different fields, supported by spectroscopic and DFT studies (Tariq et al., 2020).

Antimicrobial Evaluation

Strategic synthesis of difluoromethylated indole derivatives has shown promising results in in vitro antibacterial and antifungal evaluations. The introduction of difluoromethyl groups into the indole structure enhances its antimicrobial efficacy, offering a new pathway for developing potent antimicrobial agents (Chundawat et al., 2016).

Fluorination Techniques

Recent studies have focused on the regioselective C-H fluoroalkylation of indoles, showcasing advanced techniques to introduce fluorine atoms into the indole nucleus. This method emphasizes the significance of choosing appropriate directing groups and catalysts to achieve high regioselectivity, expanding the toolkit for synthesizing fluorinated indole derivatives with potential applications in pharmaceuticals and materials science (Borah & Shi, 2017).

Drug Discovery Applications

The structural modification of indoles, including difluorination, plays a crucial role in developing new analogues with enhanced antiviral activity, particularly against HIV-1. The presence of halogen atoms at the indole ring significantly impacts the potency of these compounds as non-nucleoside reverse transcriptase inhibitors, showcasing the importance of structural motifs in medicinal chemistry (Regina et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4,5-Difluoroindole, also known as 4,5-difluoro-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4,5-Difluoroindole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce various biological changes . Given its structural similarity to other indole derivatives, it is plausible that 4,5-Difluoroindole may interact with its targets in a similar manner, leading to changes at the molecular and cellular levels.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 4,5-Difluoroindole may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 153.13 , may influence its ADME properties.

Result of Action

Given its structural similarity to other indole derivatives, it is plausible that 4,5-difluoroindole may induce various molecular and cellular changes, potentially contributing to its biological activities .

Properties

IUPAC Name

4,5-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIMQGBSJJPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646838
Record name 4,5-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-63-2
Record name 4,5-Difluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 4,5-difluoroindolecarboxylic acid ethyl esters?

A1: The research focuses on developing efficient synthetic routes to obtain 4,5-difluoroindolecarboxylic acid ethyl esters, specifically ethyl 4,5-difluoroindole-2-carboxylate and ethyl 4,5-difluoroindole-3-carboxylate. These compounds are structurally similar to indole-containing natural products and pharmaceuticals, making them attractive building blocks for synthesizing novel biologically active molecules. By incorporating fluorine atoms into the indole structure, researchers aim to modify the physicochemical properties of the resulting compounds, potentially leading to enhanced pharmacological profiles. []

Q2: What synthetic approach proved most effective for obtaining ethyl 4,5-difluoroindole-3-carboxylate?

A2: The research explored different synthetic strategies. While Fischer indole synthesis and reactions with diethyl oxalate were investigated, a simple and direct approach using lithiated N-BOC-3,4-difluoroaniline reacted with ethyl bromopyruvate was found to be the most effective method for preparing ethyl 4,5-difluoroindole-3-carboxylate. This method provides a more efficient and streamlined synthesis compared to alternative approaches. []

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